![molecular formula C22H27N3O4 B11179098 8-methoxy-4,4-dimethyl-6-[(4-propionylpiperazino)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11179098.png)
8-methoxy-4,4-dimethyl-6-[(4-propionylpiperazino)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-4,4-dimethyl-6-[(4-propionylpiperazino)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-4,4-dimethyl-6-[(4-propionylpiperazino)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multi-step organic reactions. One common route starts with the preparation of the quinoline core, followed by the introduction of the pyrrolo group and subsequent functionalization to add the methoxy, dimethyl, and piperazino groups. Key steps include:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Pyrrolo Group Introduction: This step often involves cyclization reactions using appropriate precursors under acidic or basic conditions.
Functional Group Addition: The methoxy and dimethyl groups are introduced via alkylation reactions, while the piperazino group is added through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes the use of high-throughput reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-4,4-dimethyl-6-[(4-propionylpiperazino)methyl]-
Properties
Molecular Formula |
C22H27N3O4 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
6-methoxy-11,11-dimethyl-9-[(4-propanoylpiperazin-1-yl)methyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C22H27N3O4/c1-5-18(26)24-8-6-23(7-9-24)13-14-12-22(2,3)25-19-16(14)10-15(29-4)11-17(19)20(27)21(25)28/h10-12H,5-9,13H2,1-4H3 |
InChI Key |
AHFHBKVCNBKEAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCN(CC1)CC2=CC(N3C4=C2C=C(C=C4C(=O)C3=O)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11179016.png)
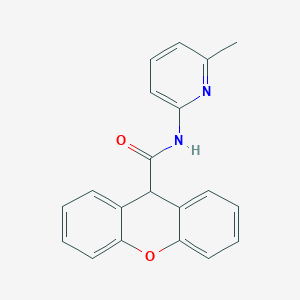
![Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate](/img/structure/B11179035.png)
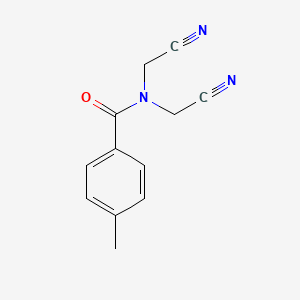
![2-(3-methylbutyl)-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11179044.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-hydroxybenzamide](/img/structure/B11179047.png)
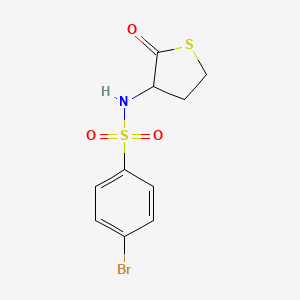
![7-[2-(1-cyclohexenyl)ethyl]-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11179058.png)
![6-(4-chlorobenzyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11179075.png)
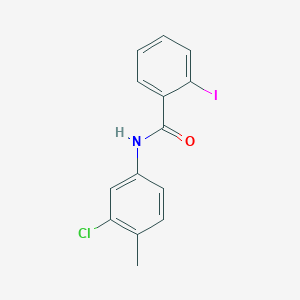
![ethyl 2-amino-4',4',6'-trimethyl-2',5-dioxo-6'-phenyl-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B11179088.png)
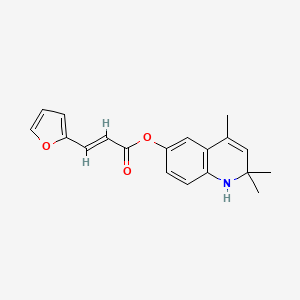
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11179094.png)
![N-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-fluorobenzenesulfonamide](/img/structure/B11179096.png)
